molecular formula C10H14N2O3S B11785715 Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate

Cat. No.: B11785715
M. Wt: 242.30 g/mol
InChI Key: SGTJWNJGMQUQSN-UHFFFAOYSA-N
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Description

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate is a chemical compound with the molecular formula C10H14N2O3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate typically involves the reaction of thiazole derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate as a starting material. The reaction is carried out under inert atmosphere conditions, often at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiazole ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14)

InChI Key

SGTJWNJGMQUQSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O

Origin of Product

United States

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